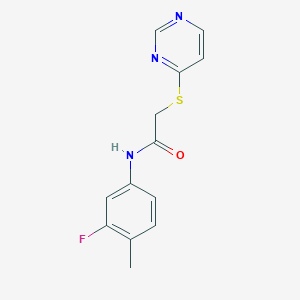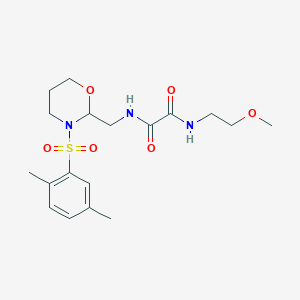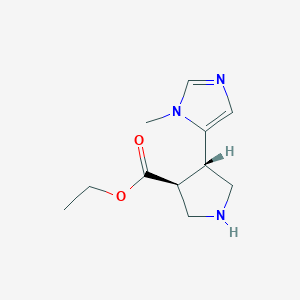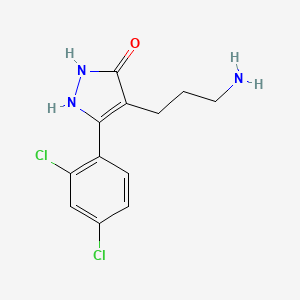
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C13H12FN3OS and its molecular weight is 277.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to compounds like DPA-714, have been reported as selective ligands for the translocator protein (18 kDa) (TSPO), important for neuroinflammatory processes. Such compounds, including those with structural elements similar to N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide, have been synthesized and evaluated for their potential in radiolabeling with fluorine-18. This allows in vivo imaging using positron emission tomography (PET) to study neuroinflammatory conditions, highlighting the compound's application in the development of diagnostic tools for neurological diseases (Dollé et al., 2008).
Antitumor Activity
Compounds structurally related to this compound have shown selective anti-tumor activities. The synthesis and in vitro testing of such compounds indicate a potential role in cancer treatment, with specific configurations contributing to their effectiveness. This underscores the significance of the compound in the search for novel anticancer agents and understanding the molecular basis of their activity (Xiong Jing, 2011).
Anti-Inflammatory Activity
A study synthesizing and evaluating the anti-inflammatory activity of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide revealed that some derivatives exhibit significant anti-inflammatory properties. These findings highlight the compound's relevance in the development of new anti-inflammatory drugs, illustrating its potential application in pharmaceutical research aimed at treating inflammatory disorders (Sunder et al., 2013).
Quantum Chemical Analysis
Research into the quantum chemical properties of molecules structurally akin to this compound, focusing on their molecular structure, NBO analysis, and drug-likeness properties, provides valuable insights into their pharmacokinetic properties. Such studies are crucial for the development of antiviral drugs, including potential treatments for COVID-19, demonstrating the compound's importance in drug design and discovery processes (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-pyrimidin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9-2-3-10(6-11(9)14)17-12(18)7-19-13-4-5-15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFSGNVURXHIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-thiazepane-3-carboxamide](/img/structure/B2827806.png)








![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)


